(R)-4-(Tert-butoxy)-2-(4-fluorophenyl)-4-oxobutanoic acid
Description
(R)-4-(Tert-butoxy)-2-(4-fluorophenyl)-4-oxobutanoic acid is a chiral carboxylic acid derivative featuring a tert-butoxy group at position 4, a 4-fluorophenyl substituent at position 2, and a ketone moiety at position 3.
Properties
Molecular Formula |
C14H17FO4 |
|---|---|
Molecular Weight |
268.28 g/mol |
IUPAC Name |
(2R)-2-(4-fluorophenyl)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C14H17FO4/c1-14(2,3)19-12(16)8-11(13(17)18)9-4-6-10(15)7-5-9/h4-7,11H,8H2,1-3H3,(H,17,18)/t11-/m1/s1 |
InChI Key |
MGQKIYKBMWHCFO-LLVKDONJSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@H](C1=CC=C(C=C1)F)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C1=CC=C(C=C1)F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(Tert-butoxy)-2-(4-fluorophenyl)-4-oxobutanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzaldehyde and tert-butyl acetoacetate.
Condensation Reaction: The initial step involves a condensation reaction between 4-fluorobenzaldehyde and tert-butyl acetoacetate in the presence of a base, such as sodium ethoxide, to form an intermediate compound.
Hydrolysis: The intermediate compound is then subjected to hydrolysis under acidic conditions to yield ®-4-(Tert-butoxy)-2-(4-fluorophenyl)-4-oxobutanoic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
®-4-(Tert-butoxy)-2-(4-fluorophenyl)-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Nitro or sulfonic acid derivatives.
Scientific Research Applications
®-4-(Tert-butoxy)-2-(4-fluorophenyl)-4-oxobutanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-4-(Tert-butoxy)-2-(4-fluorophenyl)-4-oxobutanoic acid involves its interaction with specific molecular targets. The tert-butoxy group and fluorophenyl moiety contribute to its binding affinity and specificity. The compound may inhibit certain enzymes or interact with receptor sites, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
The tert-butoxy-4-oxobutanoic acid scaffold is versatile, with biological and physicochemical properties heavily influenced by substituents at position 2. Below is a comparative analysis of key analogs:
Structural and Physicochemical Properties
Key Observations:
- Substituent Effects :
- Electron-Withdrawing Groups (e.g., F, CF₃) : Increase polarity and metabolic stability. The 4-fluorophenyl group in the target compound likely enhances receptor binding compared to benzyl or ethyl analogs .
- Steric Bulk : Benzyl and trifluoromethylphenyl groups reduce solubility but improve membrane permeability.
- Molecular Weight : Higher molecular weights (e.g., 318.29 for the CF₃ variant) correlate with increased hydrophobicity .
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